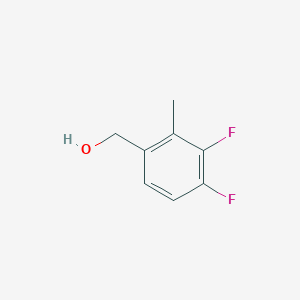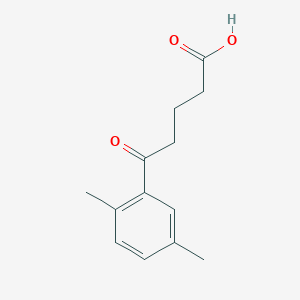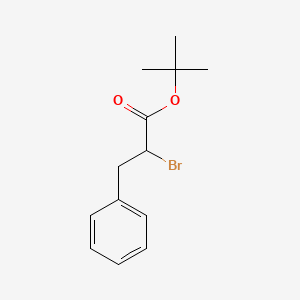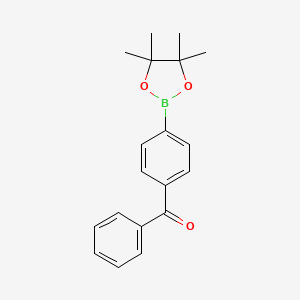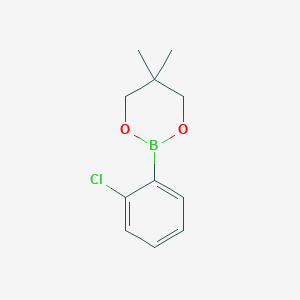
2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Übersicht
Beschreibung
This usually involves the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves the analysis of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.Wissenschaftliche Forschungsanwendungen
Stereochemistry and Synthesis
Conformational Analysis : Alkyl-1,3,2-dioxaborinanes, including compounds similar to 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, exhibit conformational homogeneity. Studies using PMR spectroscopy have shown these molecules to have a conformation with a semiplanar form due to intensive “oxygen-boron” electron exchange in the heteroring (Kuznetsov et al., 1978).
Synthetic Methods and Derivatives : Research has been conducted on synthesizing and characterizing various derivatives of 1,3,2-dioxaborinanes, including structural analysis through infrared, proton NMR, and 11B NMR spectroscopy (Woods & Strong, 1967).
Chemical Properties and Structural Analysis
- Hydrolytic Stability and Crystal Structure : Certain derivatives, such as 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, exhibit unusual hydrolytic stability. X-ray crystal structure determinations have revealed insights into their bond lengths and dihedral angles, contributing to knowledge about the molecular structure and stability of these compounds (Emsley et al., 1989).
Applications in Polymer Synthesis
- Polymer Synthesis : These compounds have been used in the synthesis of π-conjugated polymers, demonstrating their applicability in the field of materials science. For instance, polycondensation involving derivatives of 1,3,2-dioxaborinane has led to the creation of novel soluble red π-conjugated polymers (Sato et al., 2005).
Conformational and Structural Studies
- Conformational Dynamics : Studies on the conformational and structural characteristics of related compounds, such as 2-fluoro-2-oxo-1,3,2-dioxaphosphorinanes, have provided insights into their molecular behavior and stability. This includes investigations into isomerism and bond energies (Milbrath et al., 1981).
Medicinal Chemistry and Biological Activities
- Antimicrobial Activity : Some derivatives of 1,3,2-dioxaphosphorinanes, similar in structure to 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, have been synthesized and evaluated for their antimicrobial activity. These compounds, particularly the amino carboxylates, have shown moderate efficacy in antimicrobial assays, indicating potential applications in medicinal chemistry (Babu et al., 2008).
Electronic and Physical Characteristics
- Electronic Properties : Research on the electronic and physical properties of compounds like 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is valuable for understanding their potential applications in electronic materials. Studies have focused on aspects like dipole moments, molecular dynamics, and spectroscopic analysis to gain insights into their behavior in different environments (Ishmaeva et al., 1978).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Zukünftige Richtungen
This involves potential future applications or areas of study for the compound.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKUDRCYEPYTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440014 | |
| Record name | 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
CAS RN |
346656-42-6 | |
| Record name | 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346656-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-2-ethylimidazo[1,2-a]pyrazine](/img/structure/B1365291.png)
![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)
![(1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B1365293.png)
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1365294.png)
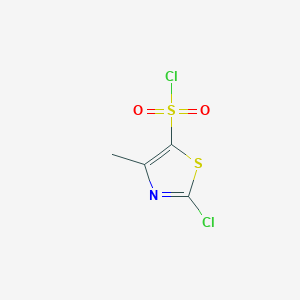
![3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B1365297.png)
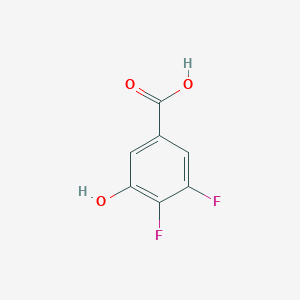
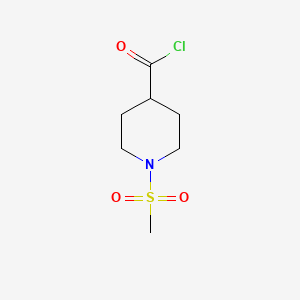
![4-[3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365308.png)
![4-[9-Fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365311.png)
